![molecular formula C13H15NO3S B2497633 Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate CAS No. 1903860-68-3](/img/structure/B2497633.png)
Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate
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Overview
Description
Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined by techniques such as multinuclear NMR spectroscopy and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can display major absorption bands that are assigned to π–π* transitions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, they can exhibit photoluminescence emissions under certain conditions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate, also known as MTBC, exhibits potential as a biologically active compound. Researchers have explored its use in drug development due to its diverse effects. Some notable applications include:
Anticancer Properties: MTBC derivatives have shown promise as potential anticancer agents. Their unique structure may interfere with cancer cell growth pathways, making them interesting candidates for further investigation .
Anti-Inflammatory Activity: MTBC analogs exhibit anti-inflammatory effects. These compounds could be explored as nonsteroidal anti-inflammatory drugs (NSAIDs) or in related therapeutic contexts .
Organic Electronics and Semiconductors
Thiophene derivatives, including MTBC, play a crucial role in organic electronics. Here’s how:
Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of organic semiconductors. MTBC-based molecules could enhance OFET performance, leading to improved electronic devices .
Organic Light-Emitting Diodes (OLEDs): Researchers investigate MTBC derivatives for their potential use in OLED fabrication. Their unique properties may enhance light emission efficiency .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. MTBC-based compounds could protect metals from corrosion in various environments .
Antimicrobial Properties
MTBC and its analogs exhibit antimicrobial effects. These compounds may be explored for their potential in combating bacterial and fungal infections .
Cardiovascular Health
MTBC derivatives have been associated with cardiovascular benefits:
Antihypertensive Properties: Some thiophene-containing compounds, including MTBC, show antihypertensive effects. These could be relevant in managing high blood pressure .
Anti-Atherosclerotic Effects: MTBC analogs may contribute to preventing or slowing down atherosclerosis, a condition characterized by plaque buildup in arteries .
Other Applications
- Dental Anesthesia : Articaine, a compound related to MTBC, is used as a dental anesthetic in Europe. Its structure includes a 2,3,4-trisubstituted thiophene ring system .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Mechanism of Action
While the mechanism of action of “Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate” is not specifically known, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUCKMUHUSKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)(C1=CC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate |
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